molecular formula C18H16N6 B12395938 Dyrk1A-IN-3

Dyrk1A-IN-3

Cat. No.: B12395938
M. Wt: 316.4 g/mol
InChI Key: XOBINHQHMGZFDI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dyrk1A-IN-3 is a potent and selective inhibitor of the dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A). DYRK1A is a member of the CMGC group of kinases and is involved in various cellular processes, including cell proliferation, differentiation, and apoptosis. Overexpression of DYRK1A has been linked to Down syndrome and several neurodegenerative diseases, making it a significant target for therapeutic intervention .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Dyrk1A-IN-3 typically involves multiple steps, including the formation of key intermediates and their subsequent functionalization. The synthetic route may include:

    Formation of Core Scaffold: The core scaffold of this compound is synthesized through a series of condensation reactions, often involving aromatic aldehydes and amines.

    Functionalization: The core scaffold is then functionalized with various substituents to enhance its inhibitory activity and selectivity towards DYRK1A. This step may involve reactions such as alkylation, acylation, and cyclization under controlled conditions.

Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Advanced techniques like continuous flow synthesis and automated reactors may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions: Dyrk1A-IN-3 undergoes various chemical reactions, including:

    Oxidation: Involves the addition of oxygen or removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Involves the addition of hydrogen or removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like sodium azide or electrophiles like alkyl halides in polar aprotic solvents.

Major Products: The major products formed from these reactions depend on the specific functional groups present in this compound and the reaction conditions. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.

Scientific Research Applications

Dyrk1A-IN-3 has a wide range of scientific research applications, including:

    Chemistry: Used as a tool compound to study the structure-activity relationship of DYRK1A inhibitors and to develop new analogs with improved properties.

    Biology: Employed in cellular and molecular biology studies to investigate the role of DYRK1A in various cellular processes, such as cell cycle regulation and apoptosis.

    Medicine: Explored as a potential therapeutic agent for treating diseases associated with DYRK1A overexpression, such as Down syndrome and neurodegenerative disorders.

    Industry: Utilized in drug discovery and development programs to identify and optimize new DYRK1A inhibitors with therapeutic potential.

Mechanism of Action

Dyrk1A-IN-3 exerts its effects by selectively inhibiting the kinase activity of DYRK1A. The compound binds to the ATP-binding site of DYRK1A, preventing the phosphorylation of its substrates. This inhibition disrupts various signaling pathways involved in cell proliferation, differentiation, and apoptosis. The molecular targets and pathways affected by this compound include the regulation of transcription factors, cell cycle proteins, and apoptotic regulators .

Comparison with Similar Compounds

    INDY: A potent DYRK1A inhibitor with an IC50 of 240 nM.

    Leucettamine L41: A natural product with DYRK1A inhibitory activity.

    GNF4877: A synthetic compound with selective inhibition of DYRK1A.

Uniqueness of Dyrk1A-IN-3: this compound stands out due to its high selectivity and potency towards DYRK1A compared to other inhibitors. Its unique binding mode and favorable pharmacokinetic properties make it a valuable tool for studying DYRK1A-related pathways and developing therapeutic strategies .

Properties

Molecular Formula

C18H16N6

Molecular Weight

316.4 g/mol

IUPAC Name

N-methyl-N-(3-methylphenyl)-4-pyrazolo[1,5-b]pyridazin-3-ylpyrimidin-2-amine

InChI

InChI=1S/C18H16N6/c1-13-5-3-6-14(11-13)23(2)18-19-10-8-16(22-18)15-12-21-24-17(15)7-4-9-20-24/h3-12H,1-2H3

InChI Key

XOBINHQHMGZFDI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)N(C)C2=NC=CC(=N2)C3=C4C=CC=NN4N=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.